molecular formula C16H17ClN2O4S B2679430 N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide CAS No. 551921-51-8

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide

Cat. No.: B2679430
CAS No.: 551921-51-8
M. Wt: 368.83
InChI Key: BGHHLBANQQEMRK-MNDPQUGUSA-N
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Description

N-[2-(4-Chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a central ethyl group substituted with a 4-chlorophenyl moiety and a methoxyimino group. The sulfonamide group is attached to a 4-methoxy-substituted benzene ring.

Properties

IUPAC Name

N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-22-14-7-9-15(10-8-14)24(20,21)18-11-16(19-23-2)12-3-5-13(17)6-4-12/h3-10,18H,11H2,1-2H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHHLBANQQEMRK-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC/C(=N/OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide, with the CAS number 551921-51-8, is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2O4S, with a molar mass of 368.84 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its structure, which allows it to interact with various biological targets. The presence of the methoxyimino group enhances its ability to inhibit specific enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes linked to cancer cell proliferation.
  • Receptor Modulation : It may also modulate receptors associated with inflammatory responses, suggesting potential anti-inflammatory properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including lung and breast cancer cells.

  • Case Study : A study on human non-small cell lung cancer (A549) cells demonstrated that the compound reduced cell viability significantly, with an IC50 value indicating potent cytotoxicity. The mechanism involved the activation of caspase pathways leading to apoptosis .
CompoundCell LineIC50 (µM)Mechanism
This compoundA5493.14 ± 0.29Apoptosis via caspase activation

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored through various assays that measure cytokine production and inflammatory mediator release.

  • Findings : In models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its role as an anti-inflammatory agent.

Toxicity and Safety Profile

Assessing the toxicity of this compound is crucial for its therapeutic application.

  • Toxicological Studies : Preliminary toxicological assessments indicate a moderate safety profile; however, further studies are necessary to establish comprehensive safety data.

Scientific Research Applications

Structure and Molecular Characteristics

  • IUPAC Name : N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide
  • Molecular Formula : C16H17ClN2O4S
  • Molecular Weight : 364.83 g/mol

The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Studies indicate that compounds with sulfonamide groups exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the methoxyimino group enhances its activity by potentially disrupting bacterial cell wall synthesis.

Anticancer Potential

Research has shown that derivatives of sulfonamides can inhibit cancer cell proliferation. Preliminary studies on this compound suggest it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Agricultural Applications

Sulfonamides are also explored for their herbicidal properties. The compound's structure suggests potential use as a selective herbicide targeting specific weed species without harming crops. This application is particularly relevant in sustainable agriculture practices.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems.

Neurological Research

Emerging studies suggest that similar compounds can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders such as depression and anxiety. The methoxyimino group may enhance the compound's ability to cross the blood-brain barrier.

Synthetic Routes

Various synthetic pathways have been developed for the preparation of this compound. A common method involves the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine derivative under controlled conditions to yield the desired sulfonamide product.

Reaction Conditions

  • Reagents : 4-methoxybenzenesulfonyl chloride, 4-chlorophenyl-2-(methoxyimino)ethylamine
  • Solvent : Dichloromethane or similar polar aprotic solvents
  • Temperature : Reactions typically conducted at room temperature or slightly elevated temperatures to improve yields.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing promising results that warrant further exploration into its mechanism of action .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that this compound could inhibit cell growth by inducing apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with varying concentrations of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide nitrogen acts as a nucleophile, participating in alkylation or acylation reactions. For example:

  • Reaction with alkyl halides under basic conditions (e.g., NaH in THF) yields N-alkylated derivatives.

  • Acylation with acid chlorides (e.g., acetyl chloride) produces N-acylsulfonamides, which are intermediates for antimicrobial agents.

Example Reaction:

Sulfonamide+R-XBaseN-Alkylated Sulfonamide+HX\text{Sulfonamide} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated Sulfonamide} + \text{HX}

Hydrolysis of the Methoxyimino Group

The methoxyimino (-N-OCH₃) moiety undergoes acid-catalyzed hydrolysis to form a primary amine:

R-N-OCH3+H2OH+R-NH2+CH3OH\text{R-N-OCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R-NH}_2 + \text{CH}_3\text{OH}

This reaction is critical for generating bioactive amine derivatives, as demonstrated in studies involving similar sulfonamides.

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl ring directs electrophiles to the para position relative to the chlorine atom. Key reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position.

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives.

Reactivity Comparison

Electrophile Position Product
NO₂⁺paraNitro derivative
SO₃H⁺paraSulfonic acid

Sulfonylation and Cyclization

The compound serves as a sulfonating agent in multi-step syntheses. For instance:

  • Reaction with thiols (e.g., 1,3,4-thiadiazole-2-thiol) in the presence of chlorinating agents (Cl₂ in CH₂Cl₂/H₂O) forms sulfonyl chloride intermediates .

  • Cyclization with hydrazine derivatives produces heterocyclic compounds like thiadiazoles, which show antiviral activity .

Synthetic Pathway

  • Formation of methyl 4-chlorobenzoate from 4-chlorobenzoic acid (80% yield) .

  • Hydrazinolysis to yield hydrazide (90% yield) .

  • Cyclization with CS₂/KOH to form thiadiazole-thiol (94% yield) .

Demethylation of the Methoxy Group

Under strong acidic conditions (e.g., HBr/HOAc), the 4-methoxy group is cleaved to a hydroxyl group:

Ar-OCH3+HBrAr-OH+CH3Br\text{Ar-OCH}_3 + \text{HBr} \rightarrow \text{Ar-OH} + \text{CH}_3\text{Br}

This reaction modifies the compound’s polarity and bioactivity.

Reductive Amination

The imine group (C=N) in the methoxyimino moiety can be reduced to a secondary amine using NaBH₄ or catalytic hydrogenation (H₂/Pd-C).

Example:

R-N-OCH3NaBH4R-NH-CH3\text{R-N-OCH}_3 \xrightarrow{\text{NaBH}_4} \text{R-NH-CH}_3

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s sulfonamide group inhibits bacterial di

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Methoxyimino and Chlorophenyl Groups

(a) 4-Bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
  • Structure: Shares the 2-(4-chlorophenyl)-2-(methoxyimino)ethyl group but incorporates a brominated pyridazinone ring.
  • Molecular Weight : 425.72 g/mol (vs. target compound’s ~380–400 g/mol, estimated).
  • Application: Likely explored for biological activity due to the pyridazinone scaffold, which is common in kinase inhibitors .
(b) (Z,2E)-N-(4-Chlorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl Cyanide
  • Structure: Contains the methoxyimino-chlorophenyl motif but replaces the sulfonamide with a carbohydrazonoyl cyanide group.
  • Properties : Lower molecular weight (236.66 g/mol) and higher predicted acidity (pKa ≈ 9.81) compared to the target compound .
Key Structural Differences :

Sulfonamide Derivatives with Varied Substituents

(a) KN-93 (N-[2-[[3-(4-Chlorophenyl)allylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide)
  • Structure: Shares the 4-methoxybenzenesulfonamide and chlorophenyl groups but includes an allyl-amino-methylphenyl chain.
  • Activity : A potent Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor, used in neuroscience research .
  • Molecular Weight : 501.04 g/mol (higher than the target compound due to the hydroxyethyl and allyl groups) .
(b) E7010 (N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide)
  • Structure : Contains a 4-methoxybenzenesulfonamide group linked to a pyridinyl-hydroxyphenyl moiety.
  • Activity : Orally active antimitotic agent disrupting tubulin polymerization; advanced to clinical trials for cancer therapy .
Pharmacological Contrast :
  • The target compound lacks the pyridinyl or hydroxyethyl substituents seen in E7010 and KN-93, suggesting divergent mechanisms of action.

Physicochemical and Pharmacokinetic Properties

Property Target Compound KN-93 E7010
Molecular Weight ~380–400 g/mol (est.) 501.04 g/mol 389.42 g/mol
Hydrogen Bond Donors 2 (sulfonamide NH) 2 3 (NH, OH)
LogP (Predicted) ~2.5–3.0 3.8 2.1
Solubility Moderate (polar sulfonamide) Low (hydrophobic allyl chain) High (pyridinyl group)

Q & A

Q. What are the established synthetic routes for N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide, and how are intermediates characterized?

Methodological Answer: A common approach involves sulfonamide coupling reactions. For example, ethyl 2-(chlorosulfonyl)acetate reacts with 4-chloroaniline under basic conditions to yield intermediates like ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate (81% yield). Hydrolysis of the ester group followed by neutralization produces the corresponding carboxylic acid derivative (84% yield) . Key characterization techniques include:

  • 1H NMR : For structural confirmation (e.g., δ 3.84 ppm for CH2 in DMSO-d6 ).
  • HRMS : To verify molecular ions (e.g., [M-H]⁻ at m/z 247.9833 ).
  • Melting Point Analysis : To assess purity (e.g., 126–128 °C for the acid derivative ).

Q. How is the crystal structure of this compound determined, and what software is validated for refinement?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used due to its robustness in handling small-molecule data, even with twinned or high-resolution datasets. Validation includes:

  • R-factors : Assessing agreement between observed and calculated data.
  • Residual Electron Density Maps : Identifying misplaced atoms or solvent molecules.
    SHELX programs are preferred for their compatibility with modern crystallographic pipelines and open-source accessibility .

Q. What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer: Initial screens often focus on kinase inhibition or antiproliferative effects:

  • Kinase Inhibition Assays : For CaMKII, use ATP-competitive assays with KN-93 (a structural analogue) as a control (IC50 ~ 0.9 µM ).
  • Cell Viability Assays : Employ the COMPARE algorithm with a panel of 39 cancer cell lines to identify growth inhibition patterns .
  • Flow Cytometry : Analyze cell cycle perturbations (e.g., G1/S arrest) in treated vs. untreated cells .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for specific kinase targets?

Methodological Answer: Structure-activity relationship (SAR) studies guided by crystallographic data are critical:

  • Methoxy Group Substitution : Replacing the 4-methoxy group with bulkier substituents (e.g., tert-butyl) may improve hydrophobic interactions in kinase binding pockets .
  • Iminoxyl Side Chain Optimization : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring can modulate electron density and binding affinity .
  • Docking Simulations : Use software like AutoDock Vina to predict binding poses against CaMKII or tubulin .

Q. How do contradictions in biological activity data arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives .
  • Gene Expression Profiling : Use high-density microarrays to identify pathways affected by the compound (e.g., downregulation of CDK1 or PLK1 in E7010-treated cells ).
  • Orthogonal Assays : Validate tubulin polymerization inhibition via fluorescence-based assays if cell cycle data conflicts with kinase inhibition results .

Q. What advanced techniques validate its mechanism of action in in vivo models?

Methodological Answer:

  • Pharmacokinetic Studies : Measure plasma half-life and bioavailability in rodent models using LC-MS/MS .
  • Western Blotting : Quantify phosphorylation status of downstream targets (e.g., CaMKII substrates like CREB) in tissue samples .
  • Xenograft Models : Evaluate tumor growth inhibition in nude mice, comparing oral vs. intraperitoneal administration routes .

Q. How can computational methods predict its metabolic stability?

Methodological Answer:

  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate solubility (e.g., ≥19.15 mg/mL in DMSO ) and cytochrome P450 interactions.
  • Metabolite Identification : Simulate Phase I/II metabolism with software like Meteor (e.g., hydroxylation at the chlorophenyl ring ).
  • MD Simulations : Assess binding stability in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns trajectories).

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